![molecular formula C16H17FN2O4S B5737918 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine, also known as TAK-915, is a novel drug compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials to determine its safety and efficacy in humans.
Mécanisme D'action
The exact mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound is thought to enhance the function of the neurotransmitter acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in acetylcholine release in the brain, improved synaptic plasticity, and enhanced neurogenesis. These effects are thought to underlie the compound's ability to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine is that it has shown promising results in preclinical studies, suggesting that it may be an effective treatment for cognitive disorders. However, there are also limitations to its use in lab experiments. For example, the compound has not yet been tested in humans, so its safety and efficacy in humans is not yet fully known. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in large quantities.
Orientations Futures
There are several future directions that could be explored with 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine. One potential direction is to investigate its potential as a treatment for other cognitive disorders, such as Parkinson's disease or Huntington's disease. Another direction could be to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research could be done to better understand the mechanism of action of this compound and how it can be optimized for maximum efficacy.
Méthodes De Synthèse
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 5-methyl-2-furoic acid to form the intermediate 4-fluorobenzenesulfonyl-5-methyl-2-furoic acid. This intermediate is then reacted with piperazine to produce the final product, this compound.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine has been the subject of several preclinical studies that have investigated its potential therapeutic uses. One study found that the compound was able to improve cognitive function in rats with memory deficits, suggesting that it may be useful in the treatment of Alzheimer's disease. Another study showed that this compound was able to improve working memory and attention in rats, indicating that it may have potential as a treatment for schizophrenia.
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-12-2-7-15(23-12)16(20)18-8-10-19(11-9-18)24(21,22)14-5-3-13(17)4-6-14/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIULEBWLSTVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
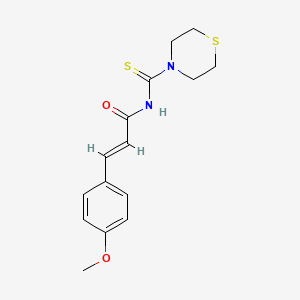
![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
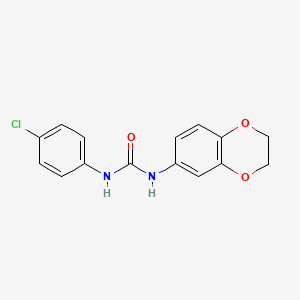
![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
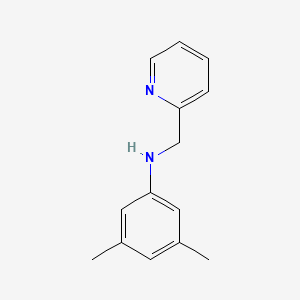
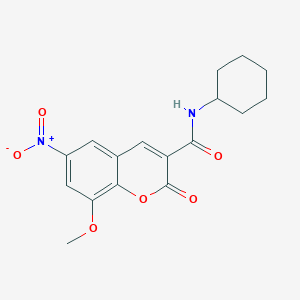
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)

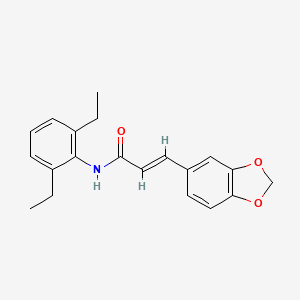
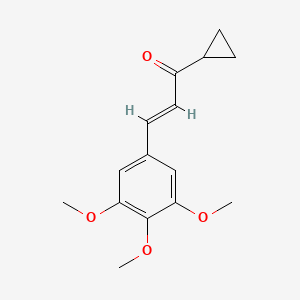

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
